Ibandronic Acid Impurity HCl is an intermediate in the preparation of Ibandronic Acid.
3-(Methyl(pentyl)amino)propanoic acid hydrochloride
CAS No.: 625120-81-2
Cat. No.: VC21333240
Molecular Formula: C9H20NO2Cl
Molecular Weight: 209.71 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 625120-81-2 |
---|---|
Molecular Formula | C9H20NO2Cl |
Molecular Weight | 209.71 g/mol |
IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H |
Standard InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N |
SMILES | CCCCCN(C)CCC(=O)O.Cl |
Canonical SMILES | CCCCCN(C)CCC(=O)O.Cl |
Appearance | White Solid |
Melting Point | 101-103°C |
3-(Methyl(pentyl)amino)propanoic acid hydrochloride, also known as 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride, represents a critical chemical entity in pharmaceutical research and development. The compound has gained importance primarily due to its role as a key intermediate in the synthesis of ibandronate sodium, a bisphosphonate drug used in the treatment of osteoporosis and other bone-related disorders . This report comprehensively examines the compound's chemical characteristics, preparation methods, applications, and relevant research findings to provide an authoritative reference for researchers and pharmaceutical professionals.
Chemical Structure and Properties
Molecular Structure
3-(Methyl(pentyl)amino)propanoic acid hydrochloride possesses a distinctive chemical structure characterized by a propanoic acid backbone with methyl and pentyl substituents on the nitrogen atom. The compound has the molecular formula C9H19NO2·HCl and a molecular weight of 209.71 g/mol . Its structure features a tertiary amine functional group that contributes to its chemical reactivity and pharmaceutical utility.
The structural integrity of this compound is maintained through specific arrangements of atoms that give rise to its unique chemical properties. The presence of the hydrochloride salt form enhances its stability and solubility characteristics, making it suitable for various laboratory and industrial applications.
Physical and Chemical Properties
The physical and chemical properties of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride are summarized in the following table:
Table 1: Key Properties of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Property | Value |
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Molecular Formula | C9H19NO2·HCl |
Molecular Weight | 209.71 g/mol |
IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride |
Physical State | Solid |
Solubility | Soluble in water |
CAS Number | 625120-81-2 |
InChI | InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H |
InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N |
The compound's tertiary amine structure contributes to its ability to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its carboxylic acid group provides opportunities for further functionalization, making it versatile in synthetic applications.
Preparation Methods
Synthetic Route
The synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride involves a well-established multi-step process that has been optimized for industrial production. The preparation method, as described in patent literature, offers advantages of using readily available starting materials, achieving high yields, and producing a high-purity product .
The synthetic route comprises two main steps:
Michael Addition Reaction
The first step involves a Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This reaction takes place under specific conditions:
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n-amylamine and acrylate are combined in a reactor
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The weight ratio of acrylate to n-amylamine is typically 0.5-20:1
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The reaction proceeds at temperatures between -10°C and 70°C under continuous stirring
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After completion, water is added and the pH is adjusted to 2-7
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The product is extracted with an organic solvent to remove excess acrylate
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The pH is then adjusted to 8-14, and the product is extracted again, concentrated, and isolated as 3-(N-pentylamino)propionate
N-Methylation and Hydrolysis
The second step involves N-methylation and subsequent hydrolysis:
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3-(N-pentylamino)propionate is treated with formaldehyde (or paraformaldehyde) and formic acid
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The formaldehyde weight is 0.5-5 times that of the ester
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The formic acid weight is 0.5-5 times that of the ester
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The reaction proceeds at temperatures between -10°C and 70°C under stirring
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The progress is monitored by thin-layer chromatography (TLC) until completion
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The reaction mixture is evaporated to dryness
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Hydrochloric acid is added for reflux hydrolysis
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After complete hydrolysis (confirmed by TLC), the mixture is filtered
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The filtrate is concentrated to yield high-purity 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Industrial Significance
The patent-described method is noted for its suitability for large-scale industrial production. The advantages include:
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Economical starting materials that are easily accessible
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Simplified operational procedures that can be scaled up
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High yield and high product purity
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Environmentally friendlier approach compared to alternative synthetic routes
This optimized synthesis method represents a significant advancement in the industrial preparation of this important pharmaceutical intermediate.
Applications and Uses
Pharmaceutical Intermediate
The primary application of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride is as a key intermediate in the synthesis of ibandronate sodium, a bisphosphonate drug used in the prevention and treatment of osteoporosis and other bone diseases. Ibandronate belongs to a class of medications that inhibit bone resorption by binding to hydroxyapatite in bone and inhibiting osteoclast activity, thereby increasing bone mineral density and reducing the risk of fractures.
The structural features of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride make it particularly suitable for conversion into bisphosphonate compounds through additional synthetic steps. This application highlights its importance in the pharmaceutical supply chain and drug development process.
Reference Standard
3-(Methyl(pentyl)amino)propanoic acid hydrochloride is utilized as a reference standard for pharmaceutical testing, particularly as an "Ibandronate Related Compound A" as designated by pharmaceutical standards organizations . In this capacity, it serves critical functions:
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Enabling quality control in pharmaceutical manufacturing
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Supporting method development and validation in analytical chemistry
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Facilitating the identification and quantification of related substances in drug formulations
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Ensuring compliance with pharmaceutical regulations and standards
Research Applications
Beyond its role in pharmaceutical synthesis, the compound finds applications in various research contexts:
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Studies related to bone metabolism and osteoporosis
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Investigations of cellular processes and molecular interactions
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Development of novel bisphosphonate derivatives with enhanced therapeutic properties
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Structure-activity relationship studies for drug optimization
Biological Activity and Mechanism of Action
Role in Bisphosphonate Pharmacology
While 3-(Methyl(pentyl)amino)propanoic acid hydrochloride itself is primarily a synthetic intermediate rather than a therapeutic agent, its contribution to bisphosphonate pharmacology is significant. The structural elements it provides become incorporated into the final drug molecules that exhibit the following biological activities:
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Binding to hydroxyapatite crystals in bone tissue
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Inhibition of osteoclast-mediated bone resorption
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Reduction of bone turnover and increased bone mineral density
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Prevention of fractures in patients with osteoporosis
Structure-Activity Considerations
The specific structural features of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride contribute to its utility in pharmaceutical synthesis:
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The tertiary amine nitrogen provides a site for further functionalization
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The carboxylic acid group enables conversion to more complex structures
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The pentyl chain influences the lipophilicity of resulting compounds
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The hydrochloride salt form enhances stability and solubility
These structural elements influence the pharmacokinetic and pharmacodynamic properties of the resulting bisphosphonate drugs, affecting their absorption, distribution, metabolism, and elimination profiles.
Analytical Characterization
Spectroscopic Methods
The characterization of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride typically employs various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the compound's molecular structure:
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¹H NMR reveals the hydrogen environments, including those in the methyl, pentyl, and propanoic acid portions
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¹³C NMR identifies the carbon atoms in different chemical environments
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Correlation spectroscopy techniques confirm connectivity between atoms
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups present in the molecule:
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Carboxylic acid C=O stretching (approximately 1700-1725 cm⁻¹)
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C-N stretching vibrations from the tertiary amine
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O-H stretching from the carboxylic acid group
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C-H stretching from alkyl groups
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z 209.71, corresponding to the molecular weight of the compound.
Chromatographic Analysis
Chromatographic techniques play a crucial role in analyzing the purity and identity of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride:
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Thin-Layer Chromatography (TLC) is employed to monitor reaction progress during synthesis
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High-Performance Liquid Chromatography (HPLC) provides quantitative analysis of purity and impurities
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Gas Chromatography-Mass Spectrometry (GC-MS) may be used for volatile derivatives
Deuterated Analogs
Research involving deuterated analogs of the compound, such as 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride, has been reported . This derivative, with deuterium atoms replacing the hydrogen atoms in the methyl group, has potential applications as:
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An internal standard for analytical methods
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A tool for metabolic studies
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A compound with potentially modified pharmacokinetic properties
Table 2: Comparison of Standard and Deuterated Forms
Property | Standard Form | Deuterated Form |
---|---|---|
Molecular Formula | C9H19NO2·HCl | C9H16D3NO2·HCl |
Molecular Weight | 209.71 g/mol | 212.73 g/mol |
CAS Number | 625120-81-2 | 1246817-11-7 |
InChI Key | YDWXRULMHQZBEX-UHFFFAOYSA-N | YDWXRULMHQZBEX-MUTAZJQDSA-N |
Alternative Name | Ibanic Acid Hydrochloride | Ibanic Acid-d3 Hydrochloride |
Research Developments
Synthesis Optimization
Recent research efforts have focused on optimizing the synthesis of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride to improve efficiency, reduce costs, and enhance environmental sustainability . These developments include:
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Refinement of reaction conditions to maximize yield
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Exploration of alternative catalysts to improve reaction rates
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Development of continuous flow processes for industrial-scale production
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Implementation of green chemistry principles to reduce waste and environmental impact
Structure Modifications
Research into structural modifications of 3-(Methyl(pentyl)amino)propanoic acid hydrochloride aims to develop derivatives with enhanced properties:
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Variation of the alkyl chain length to modify lipophilicity
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Introduction of functional groups to alter reactivity or biological behavior
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Exploration of stereochemistry effects on pharmaceutical properties
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Investigation of different salt forms to optimize stability and solubility
These structure-activity relationship studies contribute to the development of next-generation bisphosphonate drugs with improved efficacy, reduced side effects, or novel therapeutic applications.
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